6-(4-Chlorophenyl)-4-(2,4-dichlorophenyl)-2-hydroxynicotinonitrile
Description
6-(4-Chlorophenyl)-4-(2,4-dichlorophenyl)-2-hydroxynicotinonitrile is a nicotinonitrile derivative characterized by a pyridine core substituted with chlorophenyl and dichlorophenyl groups at positions 6 and 4, respectively, and a hydroxyl group at position 2. The nicotinonitrile scaffold is a versatile pharmacophore, often associated with biological activities such as cytotoxicity, enzyme inhibition, and receptor modulation .
Properties
IUPAC Name |
6-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl3N2O/c19-11-3-1-10(2-4-11)17-8-14(15(9-22)18(24)23-17)13-6-5-12(20)7-16(13)21/h1-8H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZNUVWSMRGOKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=O)N2)C#N)C3=C(C=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-4-(2,4-dichlorophenyl)-2-hydroxynicotinonitrile typically involves multi-step organic reactions. One common method starts with the chlorination of phenyl rings, followed by the formation of the nicotinonitrile core. The hydroxyl group is introduced through a controlled hydrolysis reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistency and efficiency in production. Purification processes, such as recrystallization and chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-4-(2,4-dichlorophenyl)-2-hydroxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group to form ketones or aldehydes.
Reduction: The nitrile group can be reduced to amines under specific conditions.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
6-(4-Chlorophenyl)-4-(2,4-dichlorophenyl)-2-hydroxynicotinonitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism by which 6-(4-Chlorophenyl)-4-(2,4-dichlorophenyl)-2-hydroxynicotinonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorinated phenyl groups and hydroxynicotinonitrile moiety play a crucial role in binding to these targets, modulating their activity. This compound may influence various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
2-Chloro-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)nicotinonitrile (CAS 860609-63-8)
- Substituents : Position 2: Cl; Position 6: 4-methylphenyl.
- This compound has been discontinued, possibly due to stability or efficacy concerns .
6-(2,4-Dichlorophenyl)-4-(4-fluorophenyl)-2-(3-methyl-5-oxopyrazol-1-yl)nicotinonitrile (Compound 18)
SR141716A (Rimonabant)
- Structure : A pyrazole-carboxamide derivative with 4-chlorophenyl and 2,4-dichlorophenyl groups.
- Activity: Potent CB1 cannabinoid receptor inverse agonist (Kd for CP-55,940: 133 pM in rat brain membranes ). The absence of a hydroxyl group in SR141716A likely contributes to its high lipophilicity and blood-brain barrier penetration, critical for central nervous system activity .
Physicochemical and Pharmacokinetic Properties
*Estimated using fragment-based methods.
- Hydroxyl Group Impact : The hydroxyl group in the target compound may improve aqueous solubility compared to chloro or methylpyrazole substituents, but could reduce bioavailability due to increased polarity.
Therapeutic Potential
- Neurological Disorders : Unlike SR141716A, the hydroxyl group may limit central activity but could enable peripheral receptor modulation .
Biological Activity
6-(4-Chlorophenyl)-4-(2,4-dichlorophenyl)-2-hydroxynicotinonitrile is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the compound’s biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C16H12Cl2N2O
- Molecular Weight : 335.18 g/mol
- IUPAC Name : this compound
The compound features a hydroxynicotinonitrile moiety, which is known for diverse biological activities, particularly in the context of anti-inflammatory and anti-cancer properties.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways, thereby reducing pro-inflammatory cytokine production.
- Antioxidant Properties : Preliminary studies suggest that it may scavenge free radicals, contributing to its protective effects against oxidative stress.
- Cell Cycle Regulation : Evidence suggests that the compound can induce cell cycle arrest in cancer cells, making it a candidate for further investigation in oncology.
Therapeutic Applications
The biological activity of this compound has implications for various therapeutic areas:
- Anti-Cancer Activity : In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including breast and prostate cancer cells.
- Anti-Inflammatory Effects : The compound's ability to modulate inflammatory responses makes it a potential candidate for treating conditions such as arthritis and other inflammatory diseases.
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for 6-(4-Chlorophenyl)-4-(2,4-dichlorophenyl)-2-hydroxynicotinonitrile, and what key reaction conditions optimize yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from chlorophenyl and dichlorophenyl precursors. Key steps include nucleophilic substitution and cyclization under controlled conditions. For example:
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or methanol are used to stabilize intermediates. Methanol is particularly effective for slow crystallization to enhance purity .
- Catalysts : Potassium hydroxide (KOH) is commonly employed as a base catalyst to deprotonate intermediates and drive cyclization .
- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation.
- Purification : Column chromatography with silica gel or recrystallization from methanol is recommended for isolating high-purity crystals .
Q. Which spectroscopic and crystallographic techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for verifying substituent positions on the nicotinonitrile core. For example, hydroxyl (-OH) protons appear as broad singlets in DMSO-d6 .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., -OH stretch at 3200–3500 cm, C≡N stretch at 2200–2250 cm) .
- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 55–75° between pyridyl and chlorophenyl groups) and hydrogen-bonding networks stabilizing the crystal lattice .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations be integrated into the design and optimization of synthesis pathways for this compound?
- Methodological Answer :
- Reaction Path Search : Tools like Gaussian or ORCA can model transition states and intermediates. For example, density functional theory (DFT) calculations predict energy barriers for cyclization steps, guiding solvent and catalyst selection .
- Machine Learning (ML) : Training models on existing reaction datasets (e.g., PubChem) identifies optimal conditions (e.g., solvent polarity, temperature) for yield improvement .
- Molecular Dynamics (MD) : Simulates crystallization processes to predict solvent-molecule interactions and crystal packing efficiency .
Q. What strategies are effective in resolving contradictions between experimental data (e.g., NMR vs. X-ray) when characterizing this compound?
- Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., NMR, IR, mass spectrometry) to confirm functional groups. For instance, discrepancies in hydroxyl proton signals (NMR) can be resolved via IR or X-ray hydrogen-bonding analysis .
- Dynamic NMR : Variable-temperature NMR experiments distinguish between tautomeric forms or conformational flexibility that may obscure spectral assignments .
- Synchrotron X-ray Diffraction : High-resolution data collection resolves ambiguous electron density maps caused by disordered solvent molecules or substituents .
Q. How can statistical experimental design (DoE) improve the optimization of reaction parameters for synthesizing this compound?
- Methodological Answer :
- Factorial Design : Screen variables (e.g., temperature, solvent ratio, catalyst loading) to identify significant factors affecting yield. For example, a 2 factorial design can optimize cyclization efficiency .
- Response Surface Methodology (RSM) : Models non-linear relationships between variables (e.g., solvent polarity vs. reaction time) to predict ideal conditions .
- Taguchi Methods : Minimize variability in purity by testing orthogonal arrays of parameters (e.g., pH, stirring rate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
